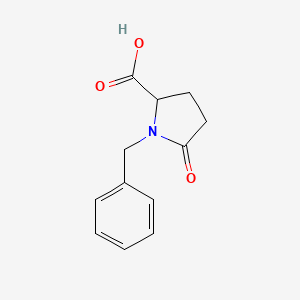![molecular formula C21H12Br3N B2710033 6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline CAS No. 861206-62-4](/img/structure/B2710033.png)
6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline (DBQ) is an organic compound belonging to the class of quinoline derivatives. It has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry and biochemistry. In particular, DBQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Furthermore, its ability to interact with various proteins and enzymes makes it an attractive target for drug discovery and development.
Applications De Recherche Scientifique
Synthesis and Characterization
- Quinoline derivatives, including those related to 6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline, have been synthesized through Suzuki–Miyaura coupling reactions. These processes yield a variety of aryl-substituted quinolines with potential applications in pharmaceuticals and materials science due to their varied functional groups (Ökten, 2019).
Anticancer Properties
- Some quinoline derivatives exhibit significant anticancer activities. These compounds have been tested in vitro for their biological activity against cancer cell lines, showcasing the potential of quinoline structures as bases for developing new anticancer drugs (Köprülü et al., 2018).
Liquid Crystal Synthesis
- Novel quinoline derivatives have been synthesized for evaluation as liquid crystals, indicating the versatility of quinoline compounds in creating materials with specific thermal and optical properties. This research underscores the importance of quinoline derivatives in advanced material sciences (Rodrigues et al., 2019).
Nonlinear Optical (NLO) Properties
- Arylated quinolines have been explored for their nonlinear optical (NLO) research perspectives. Synthesis and characterization of novel arylated quinolines demonstrate their potential in technological applications related to their electronic and NLO properties (Khalid et al., 2019).
Biomolecular Binding Properties
- Quinoline derivatives have been synthesized with potential for strong interactions with biomolecules such as DNA. These interactions suggest applications in the development of new pharmaceuticals and bioactive materials (Bonacorso et al., 2018).
Corrosion Inhibition
- Novel quinoline derivatives have been studied for their corrosion inhibition properties on mild steel in acidic media. This application highlights the potential of quinoline compounds in industrial applications, specifically in protecting metals against corrosion (Singh et al., 2016).
Propriétés
IUPAC Name |
6,8-dibromo-2-[4-(4-bromophenyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Br3N/c22-17-8-5-14(6-9-17)13-1-3-15(4-2-13)20-10-7-16-11-18(23)12-19(24)21(16)25-20/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBXHQNVDSVZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-2-[4-(4-bromophenyl)phenyl]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-Dichloropyridin-2-yl)oxy]aniline](/img/structure/B2709951.png)

![4-(N,N-diisobutylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2709953.png)
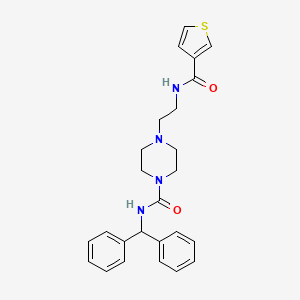
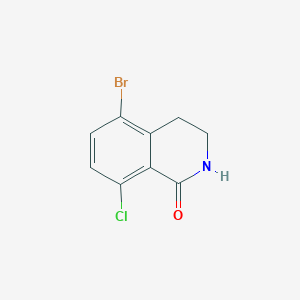
![N-(4-{3-[(cyclopropylamino)sulfonyl]-4-methoxyphenyl}-3-ethylisoxazol-5-yl)acetamide](/img/structure/B2709958.png)

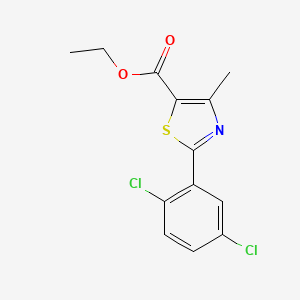

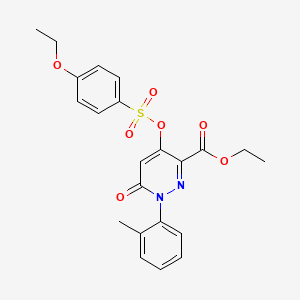
![ethyl 4-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)
![6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2709967.png)
